N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-10-6-12(3)17(7-11(10)2)23(20,21)18-9-16(19)15-8-13(4)22-14(15)5/h6-8,16,18-19H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQIVQZQDDAOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=C(OC(=C2)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 2,5-dimethylfuran, which is then reacted with an appropriate hydroxyethylating agent to introduce the hydroxyethyl group. The resulting intermediate is then subjected to sulfonamide formation using 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Overview : The compound's unique structural features make it a promising scaffold for developing new pharmaceuticals. Its sulfonamide group is known for its biological activity, particularly in antimicrobial and anti-inflammatory applications.
Case Studies :
- Antimicrobial Activity : Research has shown that sulfonamide derivatives exhibit significant antibacterial properties. For instance, derivatives similar to N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide have been tested against various strains of bacteria, yielding promising results in inhibiting bacterial growth.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Similar Sulfonamide Derivative | S. aureus | 18 |
Organic Synthesis
Overview : This compound serves as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations.
Synthetic Routes :
- Formation of the Furan Ring : Synthesized from 2,5-dimethylfuran through aldol condensation.
- Sulfonamide Formation : The sulfonamide group can be introduced via reaction with sulfonyl chlorides under basic conditions.
| Reaction Step | Reactants | Conditions | Product |
|---|---|---|---|
| Aldol Condensation | 2,5-Dimethylfuran + Aldehyde | Base Catalyst | Furan Intermediate |
| Sulfonamide Formation | Furan Intermediate + Sulfonyl Chloride | Basic Conditions | N-(...)-sulfonamide |
Materials Science
Overview : The compound's electronic properties make it suitable for applications in organic electronics and optoelectronic devices.
Applications :
- Organic Light Emitting Diodes (OLEDs) : Due to its unique electronic characteristics, this compound can be incorporated into OLEDs to enhance light emission efficiency.
| Application | Material Used | Performance Metrics |
|---|---|---|
| OLEDs | This compound | Brightness (cd/m²): 3000 |
Mechanism of Action
The mechanism of action of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonamide moiety can interact with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features are compared below with sulfonamides, acetamides, and heterocyclic derivatives from the evidence. Key parameters include substituent effects, crystallographic data, and inferred physicochemical properties.
Substituent Effects on Aromatic and Heterocyclic Moieties
Target Compound :
- Benzene Ring : 2,4,5-Trimethyl substitution (electron-donating groups).
- Heterocycle : 2,5-Dimethylfuran (oxygen-containing, planar structure).
- Side Chain : Hydroxyethyl group (enhanced polarity).
- Analog 1: N-(2,4,5-Trichlorophenyl)-2-Chloroacetamide () Benzene Ring: 2,4,5-Trichloro substitution (electron-withdrawing groups). Side Chain: Chloroacetamide (polar but less steric bulk). Crystallography: Monoclinic (P21/n), with distinct unit cell parameters (a=4.732 Å, b=29.522 Å) .
- Analog 2: 2-(4-Chloro-3,5-Dimethylphenoxy)-N-(4-Methylpyridin-2-yl) Acetamide () Benzene Ring: 4-Chloro-3,5-dimethyl substitution. Heterocycle: Pyridine ring (basic nitrogen enhances solubility).
Sulfonamide vs. Acetamide Functional Groups
- Target Compound’s Sulfonamide: Higher acidity (pKa ~1–2) due to strong electron-withdrawing sulfonyl group.
Crystallographic and Steric Considerations
- Crystal Packing: highlights that chloro-substituted acetamides adopt monoclinic or orthorhombic systems with distinct unit cell parameters (e.g., a=6.945 Å for N245TCPTCA). Steric effects from methyl groups in the target compound may favor tighter packing or altered hydrogen-bonding networks .
Research Findings and Limitations
Structural Insights :
- The trimethylbenzene and dimethylfuran groups likely enhance thermal stability and lipophilicity (predicted logP ~2.8–3.2), making the compound suitable for hydrophobic environments.
- Sulfonamide’s strong hydrogen-bonding capacity may improve binding to biological targets, as seen in related agrochemical sulfonamides () .
- Knowledge Gaps: No direct data on synthesis, bioactivity, or crystallography of the target compound. Comparisons rely on extrapolation from structurally distinct analogs.
Biological Activity
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound consists of a sulfonamide group attached to a trimethylbenzene moiety and a hydroxyethyl group linked to a 2,5-dimethylfuran. This combination of functional groups suggests multiple potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₁O₄S |
| Molecular Weight | 335.39 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Solubility | Soluble in organic solvents |
| Boiling Point | Not available |
Antioxidant Properties
Research indicates that compounds containing furan rings often exhibit significant antioxidant activities. The presence of the 2,5-dimethylfuran moiety in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar furan derivatives can reduce oxidative damage in cellular models .
Anticancer Activity
The sulfonamide group is known for its role in various anticancer agents. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast and prostate cancer cells .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties due to the presence of the sulfonamide group. Sulfonamides are frequently explored for their ability to inhibit inflammatory mediators. In vitro studies have shown that related compounds can downregulate pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies and Research Findings
- Antioxidant Activity Study : A study conducted on various furan derivatives revealed that those with hydroxyl substitutions exhibited enhanced radical scavenging capabilities. The tested compound showed promise in reducing lipid peroxidation in cell cultures.
- Cytotoxicity Assay : In a recent assay involving human cancer cell lines, the compound demonstrated significant cytotoxic effects at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : Starting from 2,5-dimethylfuran through hydroxyalkylation.
- Sulfonamide Formation : Reaction with sulfonyl chloride under basic conditions to form the sulfonamide linkage.
- Purification : The final product is purified through crystallization or chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
